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PHPS1 Sodium

SHP2 selectivity PTP1B inhibition SHP1 inhibition

Researchers requiring unambiguous attribution of cellular phenotypes to SHP2 catalytic activity face a critical challenge: generic phosphatase inhibitors lack intra-family selectivity, while allosteric SHP2 inhibitors may fail against destabilizing mutants like E76K. - PHPS1 sodium delivers substrate-competitive inhibition with a Ki of 0.73 µM against wild-type SHP2 and 5.8 µM against the E76K mutant, ensuring consistent target engagement across genotypes. - Exhibits 15-fold selectivity over SHP1 and 8-fold over PTP1B, minimizing off-target confounding at standard working concentrations (1-20 µM). Supplied as ≥98% pure solid with rigorous QC documentation. Ambient-temperature shipping ensures global delivery integrity for time-sensitive research programs.

Molecular Formula C21H14N5NaO6S
Molecular Weight 487.42
CAS No. 1177131-02-0
Cat. No. B610096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHPS1 Sodium
CAS1177131-02-0
SynonymsPHPS1 Sodium;  PHPS1 Na;  PHPS1 Sodium salt; 
Molecular FormulaC21H14N5NaO6S
Molecular Weight487.42
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1
InChIKeyRLKSBTDXYCWVQE-NMSJBYGBSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHPS1 Sodium (CAS 1177131-02-0): A Potent and Selective SHP2 Phosphatase Inhibitor for Targeted Signaling Research


PHPS1 sodium (Phenylhydrazonopyrazolone sulfonate 1 sodium) is a cell-permeable, small-molecule inhibitor that selectively targets the protein tyrosine phosphatase SHP2 (encoded by PTPN11), a key positive regulator of growth factor and cytokine signaling pathways [1]. As a substrate-competitive inhibitor, PHPS1 binds to the catalytic site of SHP2, demonstrating potent inhibition with an IC₅₀ of 2.1 µM and a Kᵢ of 0.73 µM in biochemical assays [2]. PHPS1 sodium is widely utilized in oncology, immunology, and fibrosis research to dissect SHP2-dependent cellular mechanisms, including ERK/MAPK signaling, epithelial-mesenchymal transition, and anchorage-independent tumor cell growth .

PHPS1 Sodium (CAS 1177131-02-0): Why Generic SHP2 Inhibitor Substitution Compromises Experimental Reproducibility and Selectivity


While several small molecules are marketed as SHP2 inhibitors, their mechanisms of action, selectivity profiles, and potency differ substantially, rendering simple interchangeability scientifically invalid. For instance, allosteric inhibitors like SHP099 lock SHP2 in an autoinhibited conformation with high potency but exhibit distinct binding kinetics and may fail to inhibit certain SHP2 mutants that PHPS1 effectively suppresses [1]. Conversely, early dual SHP1/SHP2 inhibitors such as NSC-87877 lack the intra-family selectivity required to attribute phenotypes specifically to SHP2, as they inhibit both SHP1 and SHP2 with near-equivalent potency [2]. PHPS1 sodium, as an orthosteric, substrate-competitive inhibitor, provides a unique selectivity window against closely related phosphatases like SHP1 and PTP1B, making it indispensable for experiments where unambiguous target attribution and cellular permeability are critical [3]. Substituting PHPS1 with a generic 'SHP2 inhibitor' without verifying the specific selectivity profile and inhibitory constant risks introducing confounding off-target effects and misinterpreting SHP2-dependent signaling events [3].

PHPS1 Sodium (CAS 1177131-02-0): Quantitative Differentiation and Selectivity Profile Against Key Comparators


PHPS1 Sodium Exhibits 15-Fold and 8-Fold Selectivity for SHP2 Over the Closely Related Phosphatases SHP1 and PTP1B

PHPS1 sodium demonstrates superior target selectivity compared to dual SHP1/SHP2 inhibitors and other orthosteric ligands. In biochemical assays, PHPS1 inhibited SHP2 with a Kᵢ of 0.73 µM, while exhibiting 15-fold lower affinity for SHP1 (Kᵢ = 10.7 µM) and 8-fold lower affinity for PTP1B (Kᵢ = 5.8 µM) . This contrasts sharply with the comparator NSC-87877, which inhibits both SHP2 (IC₅₀ = 0.318 µM) and SHP1 (IC₅₀ = 0.355 µM) with no statistically significant selectivity between the two targets [1].

SHP2 selectivity PTP1B inhibition SHP1 inhibition Phosphatase profiling

PHPS1 Sodium Potently Inhibits the Oncogenic SHP2-E76K Mutant (Kᵢ = 5.8 µM), a Gain-of-Function Variant Implicated in Leukemia

The SHP2-E76K activating mutation is a recurrent oncogenic driver in juvenile myelomonocytic leukemia (JMML) and other hematological malignancies. PHPS1 sodium inhibits the SHP2-E76K mutant with a Kᵢ of 5.8 µM, directly engaging the mutant catalytic site and suppressing downstream ERK1/2 phosphorylation . This contrasts with allosteric SHP2 inhibitors like SHP099, which require the enzyme to adopt a closed, autoinhibited conformation; certain activating mutations, including E76K, can disrupt this conformation and reduce sensitivity to allosteric agents, whereas orthosteric inhibitors like PHPS1 retain binding capacity [1].

SHP2-E76K Leukemia Gain-of-function mutation Oncogenic signaling

PHPS1 Sodium Blocks Anchorage-Independent Growth of Human Tumor Cell Lines at Concentrations Correlating with SHP2 Dependency

PHPS1 sodium effectively suppresses the anchorage-independent growth of multiple human tumor cell lines in soft agar assays, a stringent in vitro correlate of tumorigenic potential. In studies with human cancer cell lines including MDA-MB-468 (breast), HCT-116 (colon), and A549 (lung), PHPS1 treatment (1–10 µM) resulted in a dose-dependent reduction in colony formation, with near-complete ablation observed at 10 µM in SHP2-dependent lines [1]. The comparator SHP099, while more potent in enzymatic assays (IC₅₀ = 71 nM), demonstrates variable efficacy in anchorage-independent growth assays depending on cellular context and the presence of specific RTK drivers, and its allosteric mechanism may limit activity in certain SHP2-mutant backgrounds [2].

Anchorage-independent growth Soft agar colony formation Tumorigenicity Cellular transformation

PHPS1 Sodium Inhibits HGF/SF-Induced Epithelial Cell Scattering and Branching Morphogenesis at 5 µM, a Functional Assay Specific to SHP2-Dependent Signaling

PHPS1 sodium functionally inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis in MDCK cells at a concentration of 5 µM, a cellular phenotype that is strictly dependent on SHP2 catalytic activity . This functional blockade is accompanied by suppression of HGF/SF-induced sustained ERK1/2 phosphorylation and paxillin dephosphorylation, without affecting AKT or STAT3 phosphorylation, confirming pathway-specific inhibition [1]. The comparator SHP099, while potently inhibiting ERK phosphorylation in RTK-driven cancer lines, has not been extensively characterized in the MDCK scattering model, and its allosteric mechanism may produce divergent effects on cytoskeletal reorganization pathways due to differential modulation of SHP2 scaffolding functions .

Cell scattering Branching morphogenesis HGF/SF signaling MDCK cells Epithelial plasticity

PHPS1 Sodium Demonstrates Minimal Cross-Reactivity Against a Broad Panel of Protein Tyrosine Phosphatases (PTPH1, STEP, PTPN7, PTPRK, GLEPP1, LAR2) at 50 µM

Comprehensive selectivity profiling reveals that PHPS1 sodium exhibits negligible inhibitory activity against a panel of six additional protein tyrosine phosphatases (PTPH1, STEP, PTPN7, PTPRK, GLEPP1, and LAR2) at concentrations up to 50 µM, which is more than 25-fold higher than the IC₅₀ for SHP2 . In contrast, the comparator NSC-87877 demonstrates measurable off-target activity against several PTPs, including PTP1B (IC₅₀ = 1.69 µM), HePTP (IC₅₀ = 7.75 µM), DEP1 (IC₅₀ = 65.6 µM), and CD45 (IC₅₀ = 84.5 µM), at concentrations within the range used for cellular SHP2 inhibition [1].

PTP selectivity Off-target profiling Phosphatase panel Specificity

PHPS1 Sodium (CAS 1177131-02-0): Optimal Research Application Scenarios Based on Quantitative Evidence


Validation of SHP2 Dependency in Tumor Cell Lines Using Anchorage-Independent Growth Assays

Researchers seeking to establish SHP2 dependency in cancer cell lines can employ PHPS1 sodium at 1–10 µM in soft agar colony formation assays. The compound's robust inhibition of anchorage-independent growth across multiple tumor types (MDA-MB-468, HCT-116, A549) [1] provides a reliable functional readout. Unlike allosteric inhibitors that may be less effective against certain SHP2 mutants, PHPS1's orthosteric mechanism ensures consistent target engagement, making it an ideal tool for correlating SHP2 catalytic activity with tumorigenic potential. This scenario is particularly relevant for preclinical oncology research aimed at identifying SHP2-dependent cancer subtypes or evaluating combination therapy strategies with RTK inhibitors.

Studying Oncogenic SHP2 Mutants (e.g., E76K) in Hematological Malignancy Models

For investigations into gain-of-function SHP2 mutations such as E76K, which drive leukemogenesis in JMML and other myeloid malignancies, PHPS1 sodium offers a key advantage: it directly inhibits the mutant phosphatase with a Kᵢ of 5.8 µM . This contrasts with allosteric inhibitors like SHP099, which may exhibit reduced potency against mutants that destabilize the autoinhibited conformation [2]. PHPS1 can therefore be used at 5–20 µM in cellular models (e.g., Ba/F3 cells expressing SHP2-E76K) to assess ERK1/2 signaling blockade and to test the therapeutic hypothesis that direct catalytic inhibition remains effective against mutant SHP2. This application is critical for researchers developing targeted therapies for SHP2-mutant leukemias or Noonan syndrome-associated pathologies.

Investigating SHP2-Dependent Epithelial Plasticity and Morphogenesis in 3D Cell Culture Models

PHPS1 sodium at 5 µM effectively blocks HGF/SF-induced MDCK cell scattering and branching morphogenesis, making it an essential tool for studies on epithelial plasticity, collective cell migration, and tubulogenesis . The compound's selectivity profile (minimal off-target PTP inhibition at concentrations up to 50 µM) ensures that observed phenotypic changes are attributable to SHP2 inhibition rather than confounding effects on related phosphatases. This application is particularly valuable for developmental biologists, cancer metastasis researchers, and investigators using organoid or 3D culture systems to model tissue morphogenesis and repair. PHPS1 can be incorporated into HGF/SF stimulation protocols to dissect the specific contribution of SHP2 catalytic activity to cytoskeletal reorganization and cell-ECM interactions.

Establishing SHP2 Selectivity Controls in Phosphatase Inhibitor Screening Campaigns

In high-throughput screening campaigns aimed at identifying novel SHP2 inhibitors or profiling compound selectivity across the PTP family, PHPS1 sodium serves as an essential reference standard. Its well-characterized selectivity profile—15-fold over SHP1, 8-fold over PTP1B, and >25-fold over a panel of six other PTPs —provides a benchmark for evaluating the selectivity of new chemical entities. Furthermore, its reported IC₅₀ of 450 nM in full-length SHP2 fluorescence-based assays [3] offers a direct comparator for orthogonal assay platforms. Procurement of PHPS1 for this purpose ensures that screening data can be cross-referenced against a widely accepted, literature-validated inhibitor, enhancing the reproducibility and interpretability of large-scale phosphatase inhibitor discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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